molecular formula C14H12O B14903485 2(1H)-Phenanthrenone, 3,4-dihydro-

2(1H)-Phenanthrenone, 3,4-dihydro-

Cat. No.: B14903485
M. Wt: 196.24 g/mol
InChI Key: BHZRMLCGRKKPTN-UHFFFAOYSA-N
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Description

2(1H)-Phenanthrenone, 3,4-dihydro- is an organic compound belonging to the class of phenanthrenones This compound is characterized by a phenanthrene core structure with a ketone functional group at the 2-position and a dihydro modification at the 3,4-positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Phenanthrenone, 3,4-dihydro- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Friedel-Crafts acylation of phenanthrene with an appropriate acyl chloride followed by reduction can yield the desired compound. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and a reducing agent like sodium borohydride (NaBH4).

Industrial Production Methods: Industrial production of 2(1H)-Phenanthrenone, 3,4-dihydro- often employs scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound under controlled conditions. The use of automated reactors and real-time monitoring ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2(1H)-Phenanthrenone, 3,4-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted phenanthrenones.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or ferric chloride (FeCl3).

Major Products Formed:

    Oxidation: Phenanthrenequinone derivatives.

    Reduction: Phenanthrenol derivatives.

    Substitution: Substituted phenanthrenones with various functional groups.

Scientific Research Applications

2(1H)-Phenanthrenone, 3,4-dihydro- has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2(1H)-Phenanthrenone, 3,4-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with DNA synthesis and repair mechanisms.

Comparison with Similar Compounds

    Phenanthrenequinone: Similar structure but with a quinone functional group.

    Phenanthrenol: Similar structure but with an alcohol functional group.

    Dihydrophenanthrene: Similar structure but without the ketone functional group.

Uniqueness: 2(1H)-Phenanthrenone, 3,4-dihydro- is unique due to its specific combination of a phenanthrene core with a ketone group and dihydro modification. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

3,4-dihydro-1H-phenanthren-2-one

InChI

InChI=1S/C14H12O/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-6H,7-9H2

InChI Key

BHZRMLCGRKKPTN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1=O)C=CC3=CC=CC=C23

Origin of Product

United States

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